molecular formula C19H21N5O2 B2984380 N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide CAS No. 1020518-50-6

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

Cat. No. B2984380
CAS RN: 1020518-50-6
M. Wt: 351.41
InChI Key: IFUCXTWYIPSTQD-UHFFFAOYSA-N
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Description

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide is a useful research compound. Its molecular formula is C19H21N5O2 and its molecular weight is 351.41. The purity is usually 95%.
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Scientific Research Applications

Synthetic Methodologies and Chemical Properties

Research in synthetic chemistry has developed numerous analogs and derivatives of the core structure, emphasizing the compound's versatility in generating novel heterocyclic compounds with potential biological activities. A key focus is on improving synthetic routes for pyrazolo[3,4-d]pyrimidine derivatives, highlighting their significance in medicinal chemistry due to their promising pharmacological profiles (Taylor & Patel, 1992; Rahmouni et al., 2014).

Anticancer Activity

Several studies have been dedicated to exploring the anticancer potential of pyrazolopyrimidine derivatives. These compounds have shown promising results in vitro, inhibiting cell growth in various cancer cell lines. Their mode of action involves interaction with biological targets relevant to cancer proliferation and survival, presenting them as valuable candidates for further anticancer drug development (Abdellatif et al., 2014; Rahmouni et al., 2016).

Antimicrobial Properties

Research has also shown that pyrazolopyrimidine derivatives exhibit significant antimicrobial activity, making them potential candidates for treating various bacterial and fungal infections. This underscores the importance of structural modifications to enhance the biological activity and selectivity of these compounds against microbial targets (Azab, Youssef, & El‐Bordany, 2013; Hafez, El-Gazzar, & Al-Hussain, 2016).

Drug Discovery and Development

The structural framework of N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide serves as a foundation for the development of new therapeutic agents. Investigations into its chemical derivatives aim at identifying compounds with enhanced potency, selectivity, and desirable pharmacokinetic properties for potential clinical application, particularly in the fields of oncology and infectious diseases (Bondock, Rabie, Etman, & Fadda, 2008).

properties

IUPAC Name

N-[2-(5-ethyl-4-methyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c1-4-15-13(3)20-19(22-18(15)26)24-16(10-12(2)23-24)21-17(25)11-14-8-6-5-7-9-14/h5-10H,4,11H2,1-3H3,(H,21,25)(H,20,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFUCXTWYIPSTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)NC(=O)CC3=CC=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-(5-ethyl-4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide

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